molecular formula C16H20N2 B1524821 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline CAS No. 1183434-97-0

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline

Cat. No.: B1524821
CAS No.: 1183434-97-0
M. Wt: 240.34 g/mol
InChI Key: TUQNAWCBQBBLDL-UHFFFAOYSA-N
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Description

4-[4-(1-Aminoethyl)phenyl]-N,N-dimethylaniline (CAS: 1986297-80-6) is a secondary amine derivative of aniline with a dimethylamino group at the para position and a 1-aminoethyl substituent on the adjacent phenyl ring. Its dihydrochloride salt form (C₁₀H₁₈Cl₂N₂, MW: 237.17) is noted for enhanced stability and solubility, making it suitable for life science applications such as pharmaceuticals and biochemical research . The compound’s structure combines electron-donating dimethylamino and aminoethyl groups, influencing its electronic properties and reactivity.

Properties

IUPAC Name

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(11-9-15)18(2)3/h4-12H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQNAWCBQBBLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline typically involves:

  • Starting from N,N-dimethylaniline or its derivatives.
  • Functionalization at the para position of the phenyl ring.
  • Introduction of the 1-aminoethyl substituent through selective C(sp3)-H functionalization or via coupling reactions.

Iron-catalyzed C(sp3)-H functionalization has been demonstrated as a key method to achieve this transformation efficiently under mild conditions, using isocyanides as coupling partners.

Iron-Catalyzed C(sp3)-H Functionalization Method

This method is a prominent approach for preparing substituted N,N-dimethylanilines like 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline.

Procedure Highlights:

  • Catalyst: Iron(II) acetate (Fe(OAc)2) is used as the catalyst at 10 mol % loading.
  • Oxidant: tert-Butyl hydroperoxide (TBHP) in decane serves as the oxidant.
  • Solvent: Acetonitrile (MeCN) is the preferred solvent.
  • Conditions: Reaction is performed at 40 °C under an inert argon atmosphere for 24 hours.
  • Reagents: N,N-dimethylaniline derivatives react with isocyanides to introduce the aminoethyl group.

General Reaction Setup:

Component Amount / Condition
N,N-Dimethylaniline 1.00 mmol (2 equiv)
Isocyanide 0.50 mmol (1 equiv)
Fe(OAc)2 10 mol %
TBHP (5.0-6.0 M in decane) 2.00 equiv
Solvent (MeCN) 2 mL
Temperature 40 °C
Time 24 hours
Atmosphere Argon (dry)

After reaction completion, the mixture is concentrated and purified by flash chromatography (hexanes/ethyl acetate 1:1) to isolate the product.

Optimization of Reaction Conditions

A comprehensive optimization study was conducted to maximize the yield of the desired product, summarized below:

Entry Metal Catalyst Oxidant Solvent Temp (°C) Yield (%)
1 None TBHP (decane) MeCN 40 Traces
4 Fe(OAc)2 TBHP (decane) MeCN Room temp 44
9 Fe(OAc)2 TBHP (decane) MeCN 40 64
24b Fe(OAc)2 TBHP (decane) MeCN 40 81 (91)c
  • The best yield (81%) was obtained using Fe(OAc)2 with TBHP in MeCN at 40 °C.
  • Increasing the amount of isocyanide or adjusting catalyst loading slightly affected yields.
  • Other metals like Co or Fe salts with different anions showed lower or no activity.
  • Alternative oxidants such as H2O2 or O2 gave significantly lower yields.

Effect of Additives

Acid additives were tested to improve reaction efficiency:

Additive Yield (%)
None 68
Acetic acid 81
Pivalic acid 59
Adamantane carboxylic acid 81
Picolinic acid 62
Trifluoroacetic acid Not determined (nd)
  • Acetic acid and adamantane carboxylic acid enhanced yields significantly.
  • Picolinic acid showed moderate improvement.
  • Strong acids like trifluoroacetic acid were detrimental.

Synthesis of N,N-Dimethylaniline Precursors

The starting N,N-dimethylanilines can be synthesized or modified through esterification or other substitution reactions:

  • Typical procedure involves reacting 4-(dimethylamino)benzoic acid with corresponding alcohols using DCC and DMAP in dichloromethane at 0 °C to room temperature.
  • Products are purified by flash chromatography and characterized by NMR and HRMS.

Example:

Compound Yield (%) Melting Point (°C) Key Spectroscopic Data
(Tetrahydrofuran-2-yl)methyl 4-(dimethylamino)benzoate 89 52-53 1H NMR, 13C NMR, IR, HRMS
2-Cyanoethyl 4-(dimethylamino)benzoate 75 109-110 1H NMR, 13C NMR, IR, HRMS

Research Findings Summary

  • The iron-catalyzed C(sp3)-H functionalization method provides an efficient, one-pot synthesis route to 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline.
  • Reaction conditions are mild, scalable, and yield isolated products in good to excellent yields (up to 91%).
  • Optimization of catalyst, oxidant, solvent, temperature, and additives is crucial for maximizing yield.
  • The method avoids the need for pre-functionalized substrates, leveraging direct C-H activation.
  • Analytical characterization confirms the structure and purity of synthesized compounds.

Notes on Alternative Methods

While the iron-catalyzed approach is the most documented, other methods such as palladium-catalyzed coupling or multi-step syntheses involving brominated intermediates exist but are less efficient or more complex.

Chemical Reactions Analysis

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The amino and dimethyl groups in the compound can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides or anhydrides to form amides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases or acids to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline, also known by its CAS number 1183434-97-0, is a compound with significant applications in various fields, particularly in scientific research. Its unique chemical structure allows it to function as a versatile building block in organic synthesis and pharmaceutical development. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Organic Synthesis

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline serves as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating pharmaceuticals and fine chemicals.

  • Chiral Synthesis : It is often used in asymmetric synthesis, allowing for the production of enantiomerically pure compounds which are crucial in drug development.

Pharmaceutical Development

Research indicates that this compound has potential applications in the pharmaceutical industry, particularly in developing drugs targeting neurological disorders.

  • Pharmacological Activity : It has been identified as an agonist for trace amine-associated receptor 1 (TAAR1), suggesting its utility in treating conditions such as schizophrenia and depression .

Antimalarial Research

Recent studies have explored derivatives of this compound for their antimalarial properties. For instance, modifications to its structure have shown promise against Plasmodium falciparum, the causative agent of malaria .

Case Study 1: Antipsychotic Effects

In vivo studies using MK-801-induced hyperactivity models demonstrated that 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline significantly reduced hyperactivity in rats, indicating potential antipsychotic effects .

Case Study 2: Antimalarial Activity

Research on related compounds derived from this structure showed efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, highlighting the importance of structural modifications to enhance biological activity .

Mechanism of Action

The mechanism of action of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the biphenyl and dimethylaniline moieties contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline and related compounds:

Compound Name Molecular Formula Key Substituents Structural Impact
4-[4-(1-Aminoethyl)phenyl]-N,N-dimethylaniline C₁₀H₁₇N₂ -NH₂CH₂CH₃ (aminoethyl) Enhances flexibility and potential for hydrogen bonding; electron-donating effects.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline C₁₇H₂₂N₂O -NHCH₂C₆H₄OMe (methoxyphenylaminomethyl) Introduces methoxy group (electron-donating) and secondary amine; rigid methylene linkage .
(E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline C₁₆H₁₈N₂O -N=CHC₆H₄OMe (Schiff base) Planar imino group enables conjugation; methoxy enhances solubility .
4-Styryl-N,N-dimethylaniline (4d) C₁₆H₁₈N₂ -CH=CHC₆H₅ (styryl) Extended π-conjugation for optical applications; inhibits Wnt signaling .
N,N-Dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline C₁₅H₁₆N₃O₂ -N=CHC₆H₄NO₂ (nitrophenylimino) Nitro group (electron-withdrawing) reduces electron density; alters reactivity .

Physicochemical Properties

  • Thermal Stability : The diazonium salt derivative () decomposes at >270°C, while Schiff bases (e.g., ) exhibit stability up to 200°C due to conjugation. The hydrochloride salt of the target compound likely has high thermal stability .
  • Solubility: Aminoethyl and methoxy groups enhance water solubility (e.g., ), whereas nitro and styryl groups increase hydrophobicity .
  • Electronic Properties: N,N-Dimethylaniline derivatives with electron-donating groups (e.g., aminoethyl, methoxy) show red-shifted absorption in UV-Vis spectra compared to nitro-substituted analogs .

Biological Activity

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline, a chiral amine compound, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

This compound is characterized by its chiral nature, which allows it to interact selectively with biological targets. Its structure includes an aminoethyl group, which contributes to its biological activity, particularly in enzyme interactions.

The primary biological target of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline is the enzyme ω-transaminase. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), facilitating transamination reactions that are crucial in amino acid metabolism.

Biochemical Pathways

  • Transamination Reaction : The interaction with ω-transaminase leads to the production of ketone products and pyridoxamine-5′-phosphate (PMP).
  • Pharmacokinetics : The compound exhibits good bioavailability due to its ability to form stable intermediates with enzymes, enhancing its effectiveness in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline exhibit antimicrobial properties. For instance, studies on related zinc complexes have shown significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for drug development. Its action on ω-transaminase can be leveraged in designing therapeutics aimed at metabolic disorders.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Inhibition Studies : In vitro assays demonstrated that 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline inhibits certain enzyme activities associated with metabolic pathways, indicating its potential as a therapeutic agent.
  • Synthesis and Characterization : Research involving the synthesis of metal complexes derived from this compound has shown enhanced biological activity compared to the parent compound, suggesting that modifications can lead to improved efficacy .

Comparative Analysis

A comparison of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline with similar compounds reveals unique properties that enhance its biological activity:

Compound NameStructureBiological Activity
4-Aryl pyrrolidinesAryl group attached to pyrrolidineAntimalarial activity
N,N-DimethylanilineSimple dimethylated anilineLower reactivity
(S)-4-(1-Aminoethyl)-N,N-dimethylanilineEnantiomer with altered activityDifferent pharmacological profile

Q & A

What are the optimal synthetic routes for 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline, and how can side reactions be minimized?

Basic Research Question
The synthesis of this compound typically involves multi-step reactions. A common approach is the alkylation of 4-(dimethylamino)aniline with 1-(4-bromophenyl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the aminoethyl group . Key challenges include controlling regioselectivity and minimizing over-alkylation. Side reactions can be mitigated by:

  • Temperature modulation : Lower temperatures reduce unwanted polymerization.
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in cross-coupling steps .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .

How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in derivatives of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline?

Basic Research Question
Structural confirmation relies on:

  • ¹H/¹³C NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at ~2.8–3.2 ppm, while the aminoethyl (-CH₂NH₂) protons show splitting patterns at 1.3–1.5 ppm (CH₂) and 2.6–3.0 ppm (NH₂) .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) at m/z ~269 confirms the molecular weight. Fragmentation patterns (e.g., loss of NH₂CH₂ or N(CH₃)₂ groups) validate substituent positions .
  • IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C aromatic) further support the structure .

What computational methods (e.g., DFT) predict the electronic properties of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline, and how do they align with experimental data?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model:

  • Charge distribution : The dimethylamino group acts as an electron donor, increasing electron density on the aromatic ring, while the aminoethyl group introduces localized positive charge .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption maxima (~255 nm), explaining photostability .
  • Dipole moments : Calculated dipole moments (~3.2 D) align with solubility trends in polar solvents (e.g., DMSO) .
    Discrepancies between theory and experiment (e.g., λmax shifts) may arise from solvent effects or basis set limitations, requiring hybrid QM/MM approaches .

How do substituent modifications (e.g., alkyl chain length) on the aminoethyl group affect bioactivity in peptide-based studies?

Advanced Research Question
Systematic structure-activity relationship (SAR) studies reveal:

  • Hydrophilicity : Longer alkyl chains (e.g., propyl vs. ethyl) reduce aqueous solubility but enhance membrane permeability .
  • Basicity : The pKa of the aminoethyl group (~9.5) influences protonation states in physiological environments, affecting receptor binding .
  • Aromatic interactions : The phenyl-dimethylaniline core participates in π-π stacking with peptide residues, modulating enzymatic inhibition (e.g., trypsin-like proteases) .
    Experimental validation involves solid-phase peptide synthesis (SPPS) with Boc-protected derivatives and in vitro assays (e.g., IC₅₀ measurements) .

What experimental and theoretical strategies address contradictions in reported reaction yields for this compound?

Advanced Research Question
Yield discrepancies (e.g., 60% vs. 85%) may stem from:

  • Reagent purity : Trace moisture in DMF can deactivate catalysts, requiring rigorous solvent drying .
  • Kinetic vs. thermodynamic control : DFT-based reaction path sampling identifies intermediates favoring undesired pathways (e.g., dimerization) .
  • Analytical errors : HPLC purity assessments (>98%) vs. crude NMR estimates may overstate yields .
    Solutions include:
  • Design of Experiments (DoE) : Taguchi methods optimize parameters (temperature, stoichiometry) .
  • In situ monitoring : ReactIR tracks intermediate formation to adjust reaction timelines .

How can the compound’s electrochemical properties be exploited in sensor development?

Advanced Research Question
The dimethylaniline moiety enables redox activity:

  • Cyclic Voltammetry (CV) : A reversible oxidation peak at +0.8 V (vs. Ag/AgCl) corresponds to the dimethylamino group, making it suitable for redox-based sensors .
  • Sensor Fabrication : Immobilization on carbon nanotubes (CNTs) enhances electron transfer kinetics, achieving nM-level detection of heavy metals (e.g., Pb²⁺) .
    Challenges include signal drift due to amine oxidation; stabilizing agents like Nafion improve durability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline
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4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline

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